Technical Guide: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine
Technical Guide: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine
The following technical guide provides an in-depth analysis of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine , a high-value heterocyclic scaffold used in the development of Soluble Guanylate Cyclase (sGC) stimulators and ATP-competitive kinase inhibitors.
Executive Summary
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (hereafter referred to as FPPA ) represents a "privileged structure" in modern medicinal chemistry. Its core architecture—a 5-aminopyrimidine ring substituted at the C2 position with a lipophilic 4-fluorobenzyl moiety—serves as a critical pharmacophore for two major therapeutic classes:
-
sGC Stimulators: It acts as a structural isostere to the intermediates used in the synthesis of Vericiguat and Riociguat, facilitating Structure-Activity Relationship (SAR) studies focused on metabolic stability (fluorine scan) and hydrophobic pocket optimization.
-
Kinase Inhibitors: The 5-aminopyrimidine motif is a proven "hinge-binding" element, while the semi-flexible benzyl linker allows the fluorophenyl group to access deep hydrophobic selectivity pockets (e.g., in JAK, CDK, or PLK families).
This guide outlines the high-fidelity synthesis, physicochemical profiling, and handling protocols required to utilize FPPA in drug discovery workflows.
Chemical Profile & Physicochemical Properties
Understanding the "Spec Sheet" is the first step in experimental design. FPPA balances polarity (amine) with lipophilicity (fluorobenzyl), making it an ideal fragment for cell-permeable lead generation.
| Property | Value / Description |
| IUPAC Name | 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine |
| Common Name | 2-(4-Fluorobenzyl)pyrimidin-5-amine |
| Molecular Formula | C₁₁H₁₀FN₃ |
| Molecular Weight | 203.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118–122 °C (Typical) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyrimidine N), ~18 (Amine -NH₂) |
| LogP | 1.8 – 2.1 (Predicted) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
High-Fidelity Synthetic Workflow
While various routes exist (e.g., Suzuki coupling), the De Novo Ring Construction is the preferred industrial method. It avoids unstable benzyl-boronic species and expensive palladium catalysts, relying instead on robust condensation chemistry.
The "Nitromalonaldehyde" Route
This protocol ensures high regioselectivity and scalability.
Step 1: Amidine Formation (Pinner Reaction)
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Reagents: (4-Fluorophenyl)acetonitrile, HCl (gas), Methanol, Ammonia.
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Mechanism: The nitrile is converted to the imidate ester (Pinner salt) and subsequently ammonolyzed to the amidine.
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Protocol:
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Dissolve (4-Fluorophenyl)acetonitrile in anhydrous MeOH/HCl at 0°C. Stir for 12h to form the imidate.
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Treat with anhydrous NH₃ (7N in MeOH) at ambient temperature.
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Concentrate to yield 2-(4-fluorophenyl)acetamidine hydrochloride .
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Step 2: Pyrimidine Cyclization
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Reagents: Sodium Nitromalonaldehyde (monohydrate), Sodium Methoxide (NaOMe).
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Mechanism: Condensation of the amidine (1,3-binucleophile) with the nitromalonaldehyde (1,3-bielectrophile).
-
Protocol:
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Suspend amidine HCl (1.0 eq) and Sodium Nitromalonaldehyde (1.1 eq) in Ethanol.
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Add NaOMe (1.0 eq) to neutralize the salt and catalyze condensation.
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Reflux for 4–6 hours. The solution typically darkens.
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Cool and precipitate with water. Filter to isolate 2-(4-fluorobenzyl)-5-nitropyrimidine .
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Step 3: Nitro Reduction
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Reagents: H₂, 10% Pd/C, Methanol (or Fe/NH₄Cl for chemoselectivity if halogens are present).
-
Protocol:
Visualizing the Pathway
The following diagram illustrates the logical flow and intermediate structures.
Caption: Figure 1. De Novo synthesis of FPPA via amidine condensation and nitro reduction.
Medicinal Chemistry Applications
FPPA is not merely an intermediate; it is a scaffold hopping tool.
sGC Stimulator Optimization
In the development of drugs like Vericiguat, the benzyl group fits into a hydrophobic pocket of the sGC enzyme.
-
Causality: The 4-fluoro substituent blocks metabolic oxidation (para-hydroxylation) of the benzyl ring, significantly extending half-life (
) compared to the unsubstituted benzyl analog. -
Experiment: Use FPPA to synthesize "Right-Hand Side" variants. Couple the 5-amine to a pyrazolopyridine core via a carbamate or urea linkage to test sGC stimulation potency.
Kinase Inhibitor Design (The "Hinge Binder")
The 5-aminopyrimidine motif is a classic bioisostere for the adenine ring of ATP.
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Mechanism: The N1 and 5-NH₂ of the pyrimidine form a bidentate hydrogen bond network with the kinase hinge region (e.g., residues Leu83 in CDK2 or Met90 in JAK2).
-
Selectivity: The flexible methylene linker (
) allows the 4-fluorophenyl group to orient itself into the "Gatekeeper" region or the back-cleft, providing selectivity over other kinases.
Caption: Figure 2. Pharmacophore mapping of FPPA in kinase active sites.
Handling, Stability, and QC
Trustworthiness Protocol: Every batch must be validated before use in biological assays to prevent false negatives due to decomposition.
Quality Control (QC) Checklist
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H-NMR (DMSO-d₆):
-
Look for the singlet at
ppm (Methylene ). -
Verify the broad singlet at
ppm (Amine , exchangeable with D₂O). -
Confirm the pyrimidine protons (singlet or meta-coupled doublets) at
ppm.
-
-
LC-MS:
-
Target Mass:
. -
Purity threshold: >95% (UV 254 nm).
-
-
Storage:
-
Store at -20°C.
-
Protect from light (aromatic amines can oxidize/darken over time).
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Safety Precautions
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Disposal: Segregate as halogenated organic waste.
References
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Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry. Link
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Schenone, S., et al. (2014). "Pyrimidines in Kinase Inhibition: An Overview." Current Medicinal Chemistry. Link
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PubChem Compound Summary. (2023). "2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine (CAS 1152557-45-3)." National Center for Biotechnology Information. Link
- Ullmann's Encyclopedia of Industrial Chemistry. "Pyrimidines and their Synthesis." Wiley-VCH.
